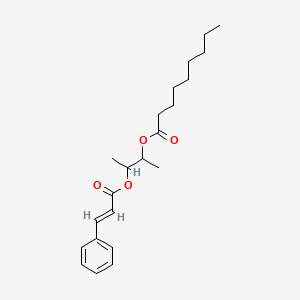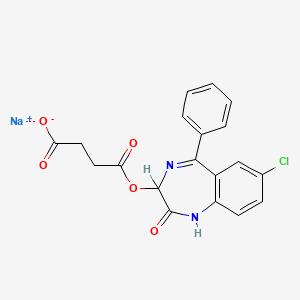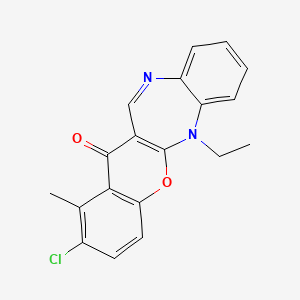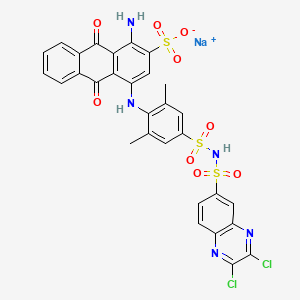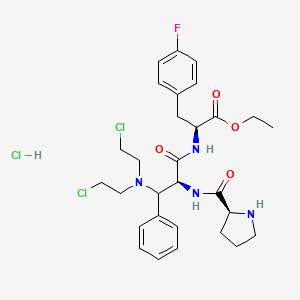
N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is a complex organic compound that combines the structural features of piperidine, quinoline, and anthranilic acid derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate typically involves multiple steps:
Formation of the Quinolyl Intermediate: The initial step involves the preparation of 7-chloro-4-quinoline by reacting 4,7-dichloroquinoline with suitable nucleophiles under nucleophilic aromatic substitution conditions.
Preparation of the Piperidyl Intermediate: The piperidine moiety is introduced by reacting N-ethylpiperidine with appropriate electrophiles.
Coupling Reaction: The final step involves the esterification of the anthranilic acid derivative with the previously prepared quinolyl and piperidyl intermediates under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the quinoline and piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted quinoline and piperidine derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its therapeutic potential in treating infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial with additional hydroxyl groups, enhancing its solubility and efficacy.
Piperaquine: A bisquinoline compound used in combination therapies for malaria.
Uniqueness
N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is unique due to its combined structural features of piperidine, quinoline, and anthranilic acid, which may confer distinct biological activities and therapeutic potential .
Eigenschaften
CAS-Nummer |
86518-48-1 |
|---|---|
Molekularformel |
C25H26ClN3O4 |
Molekulargewicht |
467.9 g/mol |
IUPAC-Name |
[2-(1-ethylpiperidin-4-yl)oxy-2-oxoethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C25H26ClN3O4/c1-2-29-13-10-18(11-14-29)33-24(30)16-32-25(31)20-5-3-4-6-21(20)28-22-9-12-27-23-15-17(26)7-8-19(22)23/h3-9,12,15,18H,2,10-11,13-14,16H2,1H3,(H,27,28) |
InChI-Schlüssel |
TUJJTBDZNYTIIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(CC1)OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


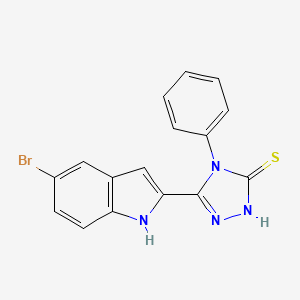

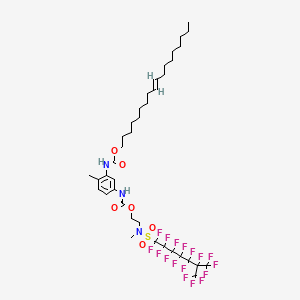
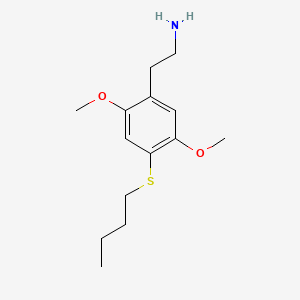
![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)

